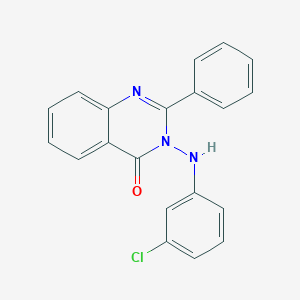![molecular formula C19H18N2O2 B289521 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one](/img/structure/B289521.png)
3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one, also known as DZ-2640, is a benzodiazepine derivative that has shown potential in scientific research applications. This compound has a unique structure that makes it different from other benzodiazepines, which has sparked interest in its potential therapeutic uses.
Mechanism of Action
3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This leads to an overall decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects
3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has been shown to increase GABAergic neurotransmission in the brain, leading to a decrease in anxiety and seizure activity. It also has antidepressant effects, possibly through its modulation of the serotonergic system. 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has a relatively long half-life, which may contribute to its sustained therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one is its unique structure, which may provide advantages over other benzodiazepines in terms of selectivity and potency. However, its relatively low solubility and stability may limit its use in certain experimental settings.
Future Directions
Future research on 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one could focus on its potential therapeutic uses in treating other neurological disorders, such as schizophrenia and bipolar disorder. Further studies could also investigate the optimal dosing and administration of 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one to maximize its therapeutic effects. Additionally, research could explore the potential for 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one to be used in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one involves the condensation of 2-amino-5-methylbenzoic acid with 2-phenyl-2,3-dihydro-1H-pyrano[3,4-c]pyridin-1-one in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then cyclized with triethylamine to form the final product.
Scientific Research Applications
3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has been studied for its potential therapeutic uses in treating anxiety, depression, and other neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as anticonvulsant properties.
properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-methyl-5-phenyl-2,5,6,11-tetrahydro-1H-pyrano[3,4-c][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C19H18N2O2/c1-12-11-16-17(19(22)23-12)18(13-7-3-2-4-8-13)21-15-10-6-5-9-14(15)20-16/h2-10,12,18,20-21H,11H2,1H3 |
InChI Key |
YBSLINJTEXAWIR-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O1 |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)

![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)
![6-tert-butyl-N-ethyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289442.png)

![2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B289447.png)


![1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline](/img/structure/B289454.png)
![N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutamine](/img/structure/B289455.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine](/img/structure/B289458.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]leucine](/img/structure/B289460.png)
![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)